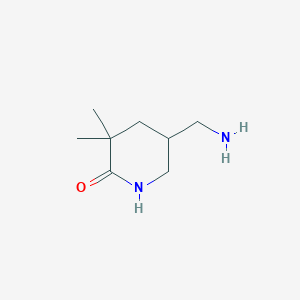

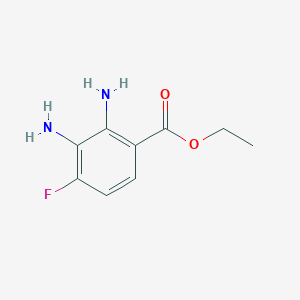

![molecular formula C19H22ClN3O4S B2960196 N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride CAS No. 1216435-56-1](/img/structure/B2960196.png)

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H22ClN3O4S and its molecular weight is 423.91. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential Bioactivity

This compound, along with similar derivatives, has been investigated for their synthesis and potential bioactivity. Studies have focused on creating novel chemical entities that could serve as lead compounds for the development of new therapeutic agents. For instance, research has explored the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from related compounds as anti-inflammatory and analgesic agents. These compounds have demonstrated significant inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2), suggesting potential for development as anti-inflammatory and analgesic medications (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antimicrobial Activities

Another area of research has been the design and synthesis of compounds with antimicrobial activities. For example, azole derivatives starting from furan-2-carbohydrazide have been synthesized, with some displaying activity against various microorganisms. This suggests the potential use of these compounds in treating infections caused by resistant bacteria (Serap Başoğlu, Meltem Yolal, S. Demirci, N. Demirbas, H. Bektaş, S. Karaoglu, 2013).

Cancer Research

Compounds with structures similar to N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride have also been evaluated for their growth inhibitory activity on cancer cells. For instance, derivatives have been prepared to assess their inhibitory activity on leukotriene B(4) and their potential to inhibit the growth of human pancreatic cancer cells, showcasing the versatility of these compounds in medicinal chemistry research (Mari Kuramoto, Y. Sakata, Kumiko Terai, I. Kawasaki, J. Kunitomo, T. Ohishi, T. Yokomizo, S. Takeda, Shuichi Tanaka, Y. Ohishi, 2008).

Neuroprotective Activity

Research has also extended into the neuroprotective potential of related compounds. For example, the development of selective histone deacetylase 6 inhibitors derived from similar chemical structures has shown promising results in ameliorating Alzheimer's disease phenotypes. These compounds have demonstrated the ability to decrease the level of phosphorylation of tau proteins, suggesting their potential as therapeutic agents for neurodegenerative diseases (Hsueh-Yun Lee, Sheng-jun Fan, Fang-I Huang, Hsin-Yi Chao, K. Hsu, T. Lin, T. Yeh, Mei-Jung Lai, Yu-Hsuan Li, Hsiang-Ling Huang, Chia-Ron Yang, J. Liou, 2018).

Vasorelaxant Agents

Another study focused on the synthesis of benzofuran-morpholinomethyl-pyrazoline hybrids as new classes of vasorelaxant agents. These compounds showed significant vasodilatation properties, indicating their potential for development as treatments for cardiovascular disorders (G. S. Hassan, Doaa Ezzat Rahman, Dalia Osama Abdel Saleh, G. A. Abdel Jaleel, 2014).

Properties

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)furan-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S.ClH/c1-24-14-4-5-15-17(13-14)27-19(20-15)22(18(23)16-3-2-10-26-16)7-6-21-8-11-25-12-9-21;/h2-5,10,13H,6-9,11-12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTCPVZLLNGUBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=CO4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-chlorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2960114.png)

![N'-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2960116.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2960117.png)

![N-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2960119.png)

![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenylethyl)urea](/img/structure/B2960120.png)

![N-benzyl-2-[4-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2960122.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2960124.png)

![tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate](/img/structure/B2960125.png)

![3-(4-methoxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2960127.png)